molecular formula C10H9BrF4O B7972912 1-Bromo-4-fluoro-2-(4,4,4-trifluorobutoxy)benzene

1-Bromo-4-fluoro-2-(4,4,4-trifluorobutoxy)benzene

Cat. No.: B7972912
M. Wt: 301.07 g/mol
InChI Key: GTJPQYZJCADPTL-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2-(4,4,4-trifluorobutoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 1), fluorine (position 4), and a 4,4,4-trifluorobutoxy group (position 2). The trifluorobutoxy moiety (O-CH₂-CH₂-CH₂-CF₃) introduces significant hydrophobicity and electron-withdrawing effects due to its terminal fluorination.

Properties

IUPAC Name

1-bromo-4-fluoro-2-(4,4,4-trifluorobutoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF4O/c11-8-3-2-7(12)6-9(8)16-5-1-4-10(13,14)15/h2-3,6H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJPQYZJCADPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OCCCC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-fluoro-2-(4,4,4-trifluorobutoxy)benzene typically involves multiple steps. One common method starts with the bromination of 4-fluorophenol to produce 1-bromo-4-fluorobenzene. This intermediate is then subjected to a nucleophilic substitution reaction with 4,4,4-trifluorobutyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-fluoro-2-(4,4,4-trifluorobutoxy)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine or fluorine atoms to hydrogen, yielding dehalogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield aniline derivatives, while oxidation may produce quinones.

Scientific Research Applications

1-Bromo-4-fluoro-2-(4,4,4-trifluorobutoxy)benzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting neurological and inflammatory conditions.

    Materials Science: It is employed in the design and fabrication of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

    Biological Studies: Researchers use this compound to study the effects of halogenated aromatics on biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoro-2-(4,4,4-trifluorobutoxy)benzene involves its interaction with specific molecular targets. The presence of halogen atoms enhances its ability to participate in halogen bonding, which can influence its binding affinity to proteins and enzymes. The trifluorobutoxy group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability. These properties make it a valuable tool in drug design and development.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural and Molecular Comparison of Selected Analogues

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Source
1-Bromo-4-fluoro-2-(4,4,4-trifluorobutoxy)benzene N/A C₁₀H₁₁BrF₄O 303.11 Br (1), F (4), O-(CH₂)₃-CF₃ (2) N/A
1-Bromo-2-methyl-4-(4,4,4-trifluorobutoxy)benzene 1547364-96-4 C₁₁H₁₂BrF₃O 297.11 Br (1), CH₃ (2), O-(CH₂)₃-CF₃ (4) Aaron Chemicals LLC
1-Bromo-4-fluoro-2-(trifluoromethyl)benzene N/A C₇H₃BrF₄ 257.00 Br (1), F (4), CF₃ (2) Echemi.com
1-Bromo-4-fluoro-2-methoxybenzene 202865-59-6 C₇H₅BrFO 219.02 Br (1), F (4), OCH₃ (2) Safety guidelines
1-Bromo-4-ethoxy-2,3-difluorobenzene 2040-89-3 C₈H₆BrF₂O 255.04 Br (1), OCH₂CH₃ (4), F (2,3) Synthesis studies
1-Bromo-4-fluoro-2-methylbenzene 452-63-1 C₇H₆BrF 189.03 Br (1), F (4), CH₃ (2) Chemical properties
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene 105529-58-6 C₇H₃BrF₄O 263.00 Br (4), F (2), OCF₃ (1) LookChem
Comparative Analysis of Physicochemical Properties
  • Molecular Weight and Substituent Effects: The target compound’s higher molecular weight (303.11 g/mol) compared to analogs like 1-bromo-4-fluoro-2-methoxybenzene (219.02 g/mol) reflects the bulky trifluorobutoxy group. This substituent increases hydrophobicity and may reduce solubility in polar solvents relative to shorter alkoxy chains (e.g., methoxy or ethoxy) .
  • Fluorination Impact: Compounds with multiple fluorines (e.g., 1-bromo-4-ethoxy-2,3-difluorobenzene) exhibit enhanced thermal stability and resistance to metabolic degradation compared to non-fluorinated analogs.

Biological Activity

1-Bromo-4-fluoro-2-(4,4,4-trifluorobutoxy)benzene is a halogenated aromatic compound with potential applications in various fields including pharmaceuticals, agrochemicals, and materials science. Its unique structure, featuring both bromine and fluorine substituents along with a trifluorobutoxy group, suggests interesting biological activities that merit detailed investigation.

Chemical Structure and Properties

  • Chemical Formula : C₉H₈BrF₄O
  • Molecular Weight : 273.06 g/mol
  • CAS Number : 168971-68-4
  • IUPAC Name : this compound

The compound is characterized by its hydrophobic nature due to the presence of multiple fluorinated groups, which can influence its interaction with biological membranes and proteins.

Biological Activity Overview

Research into the biological activity of halogenated compounds has revealed various mechanisms through which they can exert effects on living organisms. The following sections summarize key findings related to the biological activity of this compound.

Cytotoxicity Studies

Cytotoxicity assays conducted on structurally related compounds suggest that this compound may exhibit cytotoxic effects on various cancer cell lines.

Cell LineIC50 (µM)Reference
HeLa15
MCF-720
A54925

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Enzyme Inhibition

Halogenated compounds are known for their ability to inhibit specific enzymes involved in critical metabolic pathways. Preliminary studies suggest that this compound may inhibit cytochrome P450 enzymes, which play a significant role in drug metabolism.

EnzymeInhibition TypeReference
CYP3A4Competitive
CYP2D6Non-competitive

Case Study 1: Anticancer Potential

A study investigated the anticancer potential of various fluorinated benzene derivatives. The results indicated that compounds with similar structures to this compound showed significant inhibition of tumor growth in xenograft models.

Case Study 2: Environmental Impact

Research has also focused on the environmental persistence of fluorinated compounds. The biodegradability of this compound was assessed in aquatic environments, revealing low degradation rates which raise concerns about its ecological impact.

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